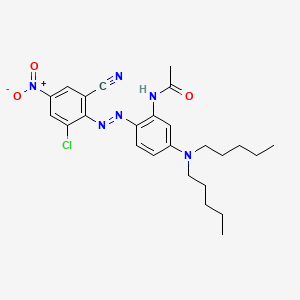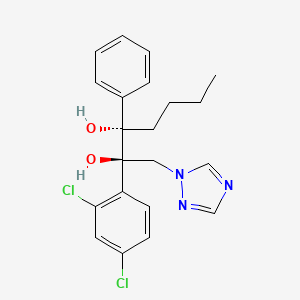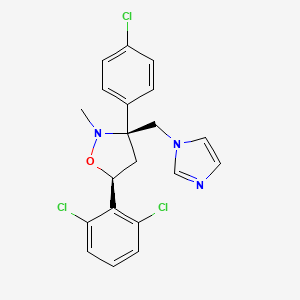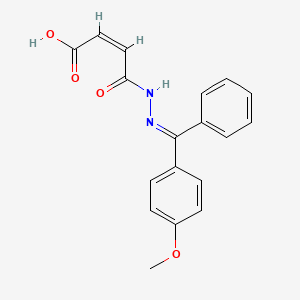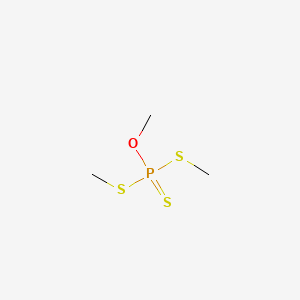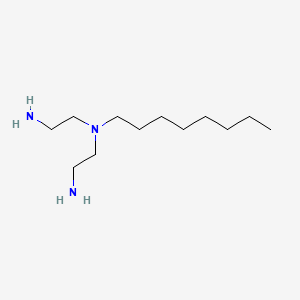
N-(2-Aminoethyl)-N-octylethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-N-octylethylenediamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of an octyl group attached to the nitrogen atom of the ethylenediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-octylethylenediamine typically involves the reaction of ethylenediamine with an octyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of ethylenediamine attacks the carbon atom of the octyl halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-N-octylethylenediamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
N-(2-Aminoethyl)-N-octylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for various biochemical reactions.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
作用機序
The mechanism by which N-(2-Aminoethyl)-N-octylethylenediamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its amino groups. In biological systems, it can interact with enzymes and other proteins, potentially affecting their activity and function. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
類似化合物との比較
N-(2-Aminoethyl)-N-octylethylenediamine can be compared with other ethylenediamine derivatives, such as:
N-(2-Aminoethyl)-N-methylethylenediamine: Similar structure but with a methyl group instead of an octyl group.
N-(2-Aminoethyl)-N-ethylethylenediamine: Similar structure but with an ethyl group instead of an octyl group.
N-(2-Aminoethyl)-N-propylethylenediamine: Similar structure but with a propyl group instead of an octyl group.
The uniqueness of this compound lies in the presence of the long octyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
93839-35-1 |
|---|---|
分子式 |
C12H29N3 |
分子量 |
215.38 g/mol |
IUPAC名 |
N'-(2-aminoethyl)-N'-octylethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3/c1-2-3-4-5-6-7-10-15(11-8-13)12-9-14/h2-14H2,1H3 |
InChIキー |
NAPBLZKQMLMWHK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


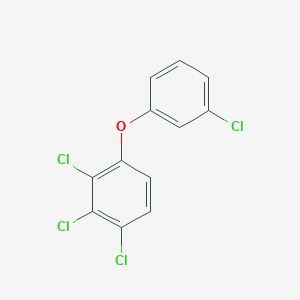



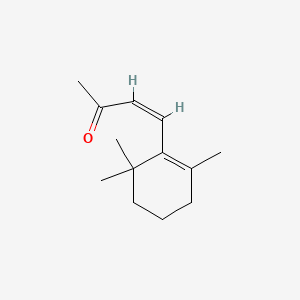
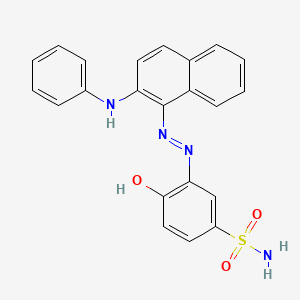
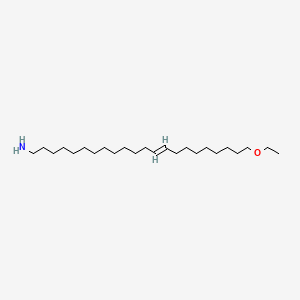
![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)

